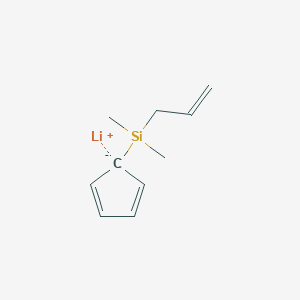![molecular formula C7H4N2OS B12572627 4-oxa-7-thia-3,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,5,9-tetraene CAS No. 279258-05-8](/img/structure/B12572627.png)
4-oxa-7-thia-3,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,5,9-tetraene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-oxa-7-thia-3,8-diazatricyclo[63002,6]undeca-1(11),2,5,9-tetraene is a heterocyclic compound that features a unique tricyclic structure incorporating oxygen, sulfur, and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxa-7-thia-3,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,5,9-tetraene can be achieved through several synthetic routes. One common method involves the reaction of 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes with sodium hydroxide . This reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Chemischer Reaktionen
Types of Reactions
4-oxa-7-thia-3,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,5,9-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-oxa-7-thia-3,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,5,9-tetraene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-oxa-7-thia-3,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,5,9-tetraene involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,7,9-triazatricyclo[6.2.1.01,5]undeca-2,4-dienes
- 8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
- 3-chloro-8-thia-4,6-diazatricyclo[7.5.0.0{2,7}]tetradeca-1(9),2(7),3,5-tetraene
Uniqueness
4-oxa-7-thia-3,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,5,9-tetraene is unique due to its specific combination of oxygen, sulfur, and nitrogen atoms within a tricyclic framework. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
279258-05-8 |
|---|---|
Molekularformel |
C7H4N2OS |
Molekulargewicht |
164.19 g/mol |
IUPAC-Name |
4-oxa-7-thia-3,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,5,9-tetraene |
InChI |
InChI=1S/C7H4N2OS/c1-2-5-7-6(4-10-8-7)11-9(5)3-1/h1-4H |
InChI-Schlüssel |
QMNPLAIIHNIUDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=C1)C3=NOC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(2,6-Dimethylphenyl)amino]-1-(4-nitrophenyl)-2-oxoethyl}-2-fluoro-N-methylbenzamide](/img/structure/B12572548.png)
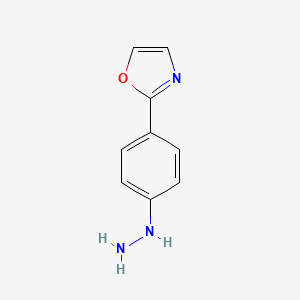
![Trimethyl[(8-oxabicyclo[3.2.1]oct-2-en-3-yl)oxy]silane](/img/structure/B12572556.png)
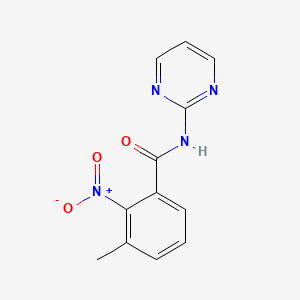
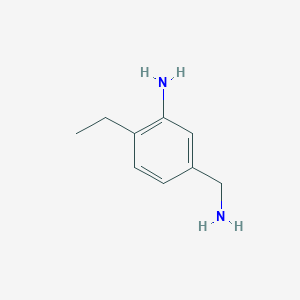
![2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid](/img/structure/B12572575.png)

![Acetamide,N-(3-ethoxypropyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12572578.png)

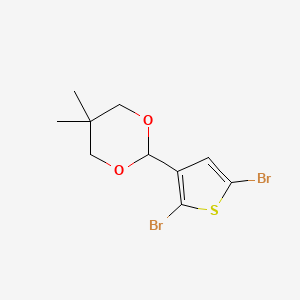
![Silane, [2-[(4-bromophenyl)thio]ethyl]trimethyl-](/img/structure/B12572600.png)
![Oxazireno[3,2-f]purine](/img/structure/B12572602.png)
